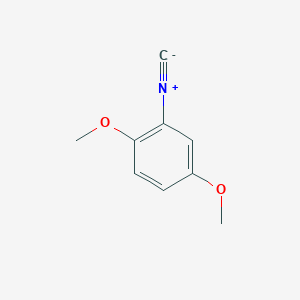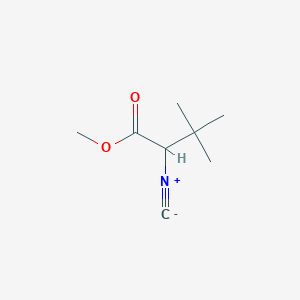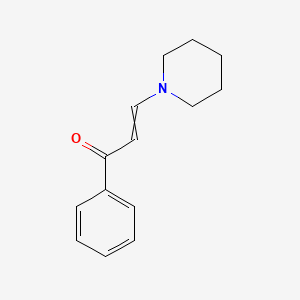![molecular formula C16H16O2 B1620852 1-[4-(4-Methylphenyl)phenoxy]propan-2-one CAS No. 449737-01-3](/img/structure/B1620852.png)
1-[4-(4-Methylphenyl)phenoxy]propan-2-one
Descripción general
Descripción
1-[4-(4-Methylphenyl)phenoxy]propan-2-one, commonly known as PMK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMK is a precursor to the synthesis of various drugs and is used in the production of pharmaceuticals and agrochemicals. The synthesis of PMK is a complex process that requires precise conditions and expertise.
Aplicaciones Científicas De Investigación
Environmental Pollutants and Health Risks
Phenolic compounds, such as Bisphenol A and its derivatives, have been identified as environmental pollutants with endocrine-disrupting capabilities. These substances can interfere with the endocrine system of humans and wildlife, leading to reproductive and developmental issues. For instance, studies have shown that certain environmental pollutants act like hormones, disrupting physiological functions and potentially contributing to male infertility through mechanisms like germ cell apoptosis induced by plasticizers (Lagos-Cabré & Moreno, 2012).
Occupational Exposure and Health Effects
Occupational exposure to phenolic compounds such as Bisphenol A has been associated with health risks. Individuals with occupational exposure have higher detected levels of BPA than those environmentally exposed, indicating a greater risk of health effects such as sexual dysfunction in men and potential impacts on offspring of exposed parents during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Therapeutic Potential and Pharmacological Properties
Naringenin and chlorogenic acid are examples of phenolic compounds with significant pharmacological activities, suggesting therapeutic applications in various disorders. Their beneficial effects are attributed to anti-inflammatory and antioxidant properties, highlighting the potential for dietary or therapeutic use in managing neurological, cardiovascular, and metabolic disorders (Rani et al., 2016); (Naveed et al., 2018).
Chemosensors and Environmental Monitoring
Phenolic compounds are used in developing chemosensors for detecting various analytes, demonstrating high selectivity and sensitivity. This application is crucial for monitoring environmental pollutants and ensuring safety (Roy, 2021).
Sorption to Soil and Environmental Fate
Research on phenoxy herbicides and their sorption to soil and organic matter provides insight into their environmental fate and behavior. Understanding these processes is essential for assessing the environmental impact of these compounds and developing strategies for mitigation (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)15-7-9-16(10-8-15)18-11-13(2)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFYYHWZHAGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383128 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylphenyl)phenoxy]propan-2-one | |
CAS RN |
449737-01-3 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



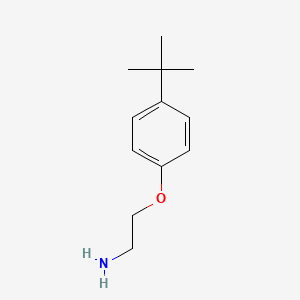
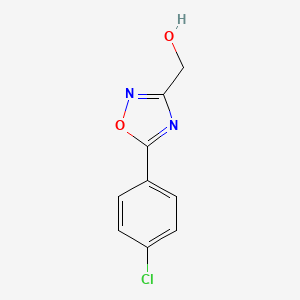
![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
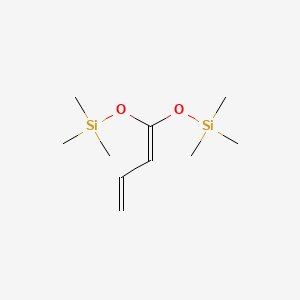
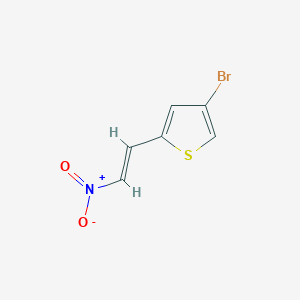
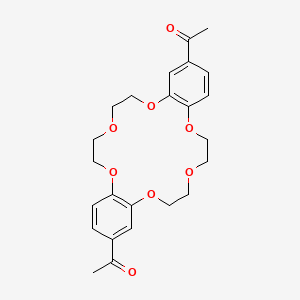
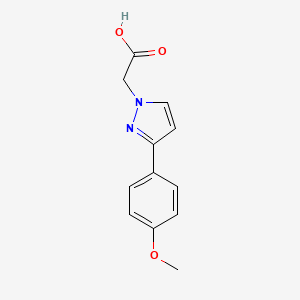
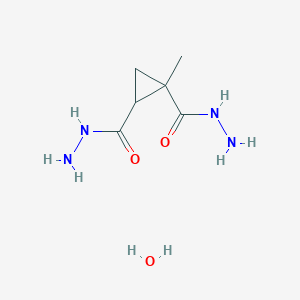

![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)
